molecular formula C13H15NO3 B1299117 5-(2,3-dihydro-1H-indol-1-yl)-5-oxopentanoic acid CAS No. 239135-37-6

5-(2,3-dihydro-1H-indol-1-yl)-5-oxopentanoic acid

Cat. No.: B1299117
CAS No.: 239135-37-6
M. Wt: 233.26 g/mol
InChI Key: WLWDQZUQQAIPLT-UHFFFAOYSA-N
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Description

5-(2,3-dihydro-1H-indol-1-yl)-5-oxopentanoic acid is a synthetic organic compound that features an indole moiety. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1H-indol-1-yl)-5-oxopentanoic acid typically involves the reaction of indole derivatives with appropriate reagents to introduce the oxopentanoic acid moiety. One common method involves the use of indoline as a starting material, which undergoes a series of reactions including acylation and oxidation to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the efficient formation of the compound. Specific details on industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-dihydro-1H-indol-1-yl)-5-oxopentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

5-(2,3-dihydro-1H-indol-1-yl)-5-oxopentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1H-indol-1-yl)-5-oxopentanoic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may affect signaling pathways involved in cell growth, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,3-dihydro-1H-indol-1-yl)-5-oxopentanoic acid is unique due to its specific combination of an indole moiety with an oxopentanoic acid group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

5-(2,3-dihydroindol-1-yl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12(6-3-7-13(16)17)14-9-8-10-4-1-2-5-11(10)14/h1-2,4-5H,3,6-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWDQZUQQAIPLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353661
Record name 5-(2,3-dihydro-1H-indol-1-yl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239135-37-6
Record name 5-(2,3-dihydro-1H-indol-1-yl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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